4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
4-Methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepinone derivative characterized by a methyl group at position 4 and a (methylamino)acetyl substituent at position 4. This compound belongs to the 1,5-benzodiazepin-2-one class, known for diverse biological activities, including antiviral and antimicrobial properties. While the hydrochloride salt of this compound (CAS: 1171521-57-5) has been synthesized and cataloged, its pharmacological profile remains less explored compared to other derivatives .
Properties
IUPAC Name |
4-methyl-5-[2-(methylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-12(17)15-10-5-3-4-6-11(10)16(9)13(18)8-14-2/h3-6,9,14H,7-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYOWZSWUSDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Benzodiazepinone Derivatives
Key Findings
Anti-HIV Activity: The 5-benzoyl derivative (EC50: 0.8–3.2 μM) demonstrates potent inhibition of HIV-1 reverse transcriptase, attributed to the electron-withdrawing benzoyl group enhancing interaction with the enzyme’s hydrophobic pocket .
Plant Growth Modulation: The unsubstituted 4-methyl analog significantly enhances root growth in Lupinus angustifolius (3.11 cm vs. controls), suggesting alkyl substituents at position 4 influence bioactivity in non-mammalian systems . The target compound’s acetylated side chain might reduce this effect due to steric hindrance.
Structural Insights: Crystal structures (e.g., (4S)-1-methyl-4-phenyl derivative) reveal that aryl groups at position 4 stabilize the diazepine ring via π-π stacking, while methyl groups at position 1 improve metabolic stability .
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